2-Azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine, featuring a nitrogen-containing heterocycle. This scaffold holds significant value in drug discovery due to its unique structure. [] It serves as a crucial synthetic intermediate in total synthesis endeavors and shows promise in developing novel pharmaceutical compounds. []
2-Azabicyclo[3.2.1]octane hydrochloride is a bicyclic organic compound characterized by its unique nitrogen-containing structure. It is recognized for its potential applications in medicinal chemistry, particularly in drug discovery due to its ability to act as a scaffold for various pharmacologically active compounds. The compound has the molecular formula and a molecular weight of approximately 147.64 g/mol, with the CAS number 16994-01-7 .
2-Azabicyclo[3.2.1]octane hydrochloride belongs to the class of azabicyclic compounds, which are heterocycles containing nitrogen atoms within their ring structure. This compound is often synthesized for research purposes and is not typically found in nature, making it a synthetic intermediate in various chemical reactions and applications .
The synthesis of 2-azabicyclo[3.2.1]octane hydrochloride can be achieved through several methods, primarily involving cyclization reactions of suitable precursors. One common approach includes the reaction of a piperidine derivative with an appropriate electrophile under controlled conditions, often utilizing solvents such as dimethylformamide or toluene.
The molecular structure of 2-azabicyclo[3.2.1]octane hydrochloride features a bicyclic framework with a nitrogen atom incorporated into one of the rings. The structure can be represented as follows:
This compound exhibits a unique three-dimensional conformation that contributes to its chemical reactivity and biological activity.
2-Azabicyclo[3.2.1]octane hydrochloride can participate in various chemical reactions, including:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The mechanism of action for compounds derived from 2-azabicyclo[3.2.1]octane hydrochloride often involves interactions with biological targets such as enzymes or receptors. The unique bicyclic structure allows these compounds to bind selectively to specific sites, potentially inhibiting or activating their function.
Research indicates that modifications at specific positions on the bicyclic scaffold can significantly influence biological activity, making this compound valuable for designing new therapeutic agents .
These properties make 2-azabicyclo[3.2.1]octane hydrochloride suitable for various laboratory applications, especially in organic synthesis and drug formulation.
The applications of 2-azabicyclo[3.2.1]octane hydrochloride are diverse:
The construction of the 2-azabicyclo[3.2.1]octane framework posed significant synthetic challenges due to its bridged bicyclic topology and stereochemical complexity. Initial approaches relied on intramolecular cyclization strategies using readily available cyclic precursors. Gassman's pioneering 1968 method employed aqueous sodium hypochlorite treatment of amine 6, followed by silver nitrate-mediated cyclization in methanol, yielding 8-methoxy-2-methyl-2-azabicyclo[3.2.1]octane 8 in modest yields (55–65%) [1]. This established the feasibility of accessing the core but highlighted limitations in efficiency and functional group tolerance. Concurrently, cyclopentanone-based annulations emerged as versatile pathways, exemplified by Takeda's 1977 synthesis of 5-aryl substituted derivatives. α-Alkylation of cyclopentanone 9 provided intermediate 10, which underwent divergent routes: (a) α-bromination/cyclization/demethylation to ketone 11 or (b) carbamate formation/oxidation to enone 13, followed by deprotection-triggered intramolecular 1,4-addition to bicyclic amino ketone 14. Subsequent Wolff–Kishner reduction delivered the saturated scaffold 12 [1].
Alternative routes exploited ring rearrangements. Fleming's synthesis transformed urethane 19 into lactam 20 (87% yield) via thermal rearrangement at 200°C, demonstrating the scaffold's accessibility from acyclic precursors [1]. Fourrey and Lundt independently leveraged transition metal-catalyzed cyclizations for nucleoside synthesis. Palladium-mediated Tsuji–Trost cyclization of hydrazine 22 efficiently furnished bicyclic intermediate 23, while Lundt employed epoxide ring-opening in 26 with ammonia, followed by amine attack on an ester to construct bicyclic system 27 [1].
A distinct approach utilized norbornadiene rearrangements with sulfonyl azides. Reaction with toluenesulfonyl azide proceeded via dipolar cycloaddition, aziridine formation, and Cope rearrangement to yield N-phenylsulfonyl 2-azabicyclo[3.2.1]octadiene 2a. Regioselectivity studies with monosubstituted norbornadienes (e.g., 4a-e) revealed that electron-withdrawing groups (ester, 4a) gave poor yields and selectivity, while hydroxymethyl derivatives (4c-e) afforded moderate yields of single regioisomers (5c-e). Disubstituted norbornadienes (4f-j) underwent smooth rearrangement in refluxing toluene to give 5f-j as single regioisomers, confirmed by NOESY [2].
Table 1: Early Synthetic Approaches to 2-Azabicyclo[3.2.1]octane
Strategy | Key Starting Material | Critical Step | Representative Product | Yield (%) | Ref |
---|---|---|---|---|---|
Hypochlorite Cyclization | Amine 6 | AgNO₃-mediated cyclization | 8-Methoxy-2-methyl derivative 8 | 55-65 | [1] |
Cyclopentanone Alkylation | Cyclopentanone 9 | Intramolecular 1,4-addition of enone 13 | Amino ketone 14 | Moderate | [1] |
Thermal Rearrangement | Urethane 19 | Heating at 200°C | Lactam 20 | 87 | [1] |
Norbornadiene Expansion | Norbornadiene 3a/4 | Tosyl azide addition/Cope rearrangement | Octadiene 2a/5f | 30-94 | [2] |
Structural characterization revealed the scaffold's inherent chirality and conformational rigidity. Unless derived from enantiopure precursors, syntheses typically yielded racemic mixtures. X-ray crystallography confirmed the boat-like conformation of the six-membered ring and the bridgehead nitrogen geometry, crucial for understanding its bioactive conformations. Stereochemical control, particularly at C3 and C5, remained a persistent challenge addressed in later enantioselective syntheses [1] [5].
The 2-azabicyclo[3.2.1]octane scaffold gained prominence in medicinal chemistry following the isolation of hosieine alkaloids (e.g., (−)-hosieine A, IC₅₀ = 0.96 nM, Kᵢ = 0.32 nM) from Ormosia hosiei in 2014. These natural products exhibited exceptional affinity for α4β2 neuronal nicotinic acetylcholine receptors (nAChRs), surpassing nicotine's potency fivefold. Their structural similarity to cytisine and nicotine highlighted the scaffold's potential as a privileged structure for neuropharmacology [1]. This discovery spurred interest in synthetic analogs mimicking bioactive alkaloids.
Table 2: Bioactive 2-Azabicyclo[3.2.1]octane Derivatives
Compound Class | Biological Target | Key Structural Feature | Activity | Ref |
---|---|---|---|---|
Hosieine A | α4β2 nAChR | Complex pentacyclic structure | IC₅₀ = 0.96 nM (Kᵢ = 0.32 nM) | [1] |
Ong & Anderson Analogs (e.g., 2a, 2b) | Opioid receptors | Aryl bridgehead substitution | Analgesic efficacy near morphine | [1] |
Andreotti's TRUI 3 | Monoamine transporters (SERT, NET, DAT) | Cocaine-mimetic 3D conformation | Potent triple reuptake inhibition (TRUI) | [1] |
κ-Opioid Agonist 4 | κ-Opioid receptor (KOR) | N-Heterocyclic substitution | Selective KOR agonism | [1] |
Cytotoxic Agent 5 | Tumor cell lines (GBM, MB, HCC) | Dinitrogen functionality | Cytotoxicity across multiple cancer types | [1] |
6-Aza Isosteres (e.g., 4) | Dopamine Transporter (DAT) | 3β-Aryl-2-carbomethoxy substitution | Novel DAT inhibitors (Ki ~nM range) | [6] |
The scaffold's conformational rigidity allows precise spatial positioning of pharmacophores, enabling optimization of interactions with neuronal targets. Ong and Anderson's analogs (2a, 2b) demonstrated mixed agonist-antagonist effects at opioid receptors with near-morphine efficacy, attributed to the constrained orientation of key binding elements [1]. Andreotti's compound 3 exploited this rigidity to mimic cocaine's 3D structure, yielding potent triple monoamine reuptake inhibition (TRUI), a mechanism relevant to depression and addiction [1]. The hydrochloride salt form, frequently employed in these studies (e.g., US8263611B2, CN101675047A), enhanced solubility and bioavailability, facilitating pharmacological evaluation [3] [7].
Significant efforts focused on dopamine transporter (DAT) inhibition. Carroll's work revealed that β-tropacocaine (8-aza scaffold, IC₅₀ = 5.18 µM) and its 6-aza isostere 2 (IC₅₀ = 4.95 µM) exhibited similar DAT affinity, suggesting scaffold interchangeability. This inspired the design of 3β-aryl-2-carbomethoxy-6-azabicyclo[3.2.1]octanes (4), synthesized via [4+2] cycloaddition of 1-methyl-2(1H)-pyridone with acrylic acid. These compounds retained potent DAT binding (Kᵢ values in nM range), demonstrating the core's versatility as a cocaine bioisostere despite nitrogen positional changes [6]. Additional derivatives showed promise as κ-opioid receptor agonists (4) and cytotoxic agents (5) against glioblastoma, medulloblastoma, and hepatocellular carcinoma cell lines, underscoring the scaffold's diverse therapeutic potential [1].
The structural complexity of hosieine alkaloids and Strychnos family members drove innovative methodologies for incorporating the 2-azabicyclo[3.2.1]octane core enantioselectively into natural products. The asymmetric total synthesis of (−)-hosieine A represented a landmark achievement, requiring meticulous stereocontrol across multiple fused rings. Key steps leveraged chiral pool-derived precursors or catalytic asymmetric transformations to establish the four contiguous stereocenters, with the bicyclic core acting as a conformational lock for subsequent ring formations [1].
A more extensively documented application is in the total synthesis of Strychnos alkaloids. The Overman group's synthesis of (±)-dehydrotubifoline (35), (±)-akuammicine (36), and (−)-strychnine (41) featured the 2-azabicyclo[3.2.1]octane as a pivotal intermediate. Synthesis commenced from cyclopentene precursors (29 or enantiomerically enriched 30), advancing to epoxides 31a-c. Regioselective epoxide opening with trifluoroacetamide, followed by deprotection, furnished azabicyclo[3.2.1]octanes 33a-c. These underwent a transformative Aza-Cope-Mannich rearrangement: ionization formed iminium intermediate A, which underwent [3,3]-sigmatropic shift to B, followed by cyclization to tricyclic intermediates 34a-c with precise stereocontrol. This sequence installed the Strychnos CDE ring system and three stereogenic centers essential for the natural products. Hydrolysis of 34a directly afforded (±)-dehydrotubifoline (35). (±)-Akuammicine (36) required additional acylation and hydrolysis steps. For (−)-strychnine (41), carbomethoxylation of 34c gave a β-keto ester (enol form), followed by tert-butyl/triazone removal. Selective reduction of the vinylogous carbamate yielded α-ester 38/β-ester 39 mixtures; base-mediated equilibration favored the required β-ester 39. Final DIBALH reduction completed the Wieland-Gumlich aldehyde en route to (−)-strychnine [1].
Table 3: Natural Product Syntheses Featuring 2-Azabicyclo[3.2.1]octane Intermediates
Natural Product | Synthetic Approach | Key 2-Azabicyclo[3.2.1]octane Intermediate | Critical Transformation | Ref |
---|---|---|---|---|
(−)-Hosieine A | Asymmetric cyclization/Annulation | Enantiopure bicyclic lactam | Late-stage functionalization | [1] |
(±)-Dehydrotubifoline (35) | Epoxide opening/Aza-Cope-Mannich | 33a | Rearrangement to tricycle 34a | [1] |
(±)-Akuammicine (36) | Epoxide opening/Aza-Cope-Mannich/Acylation | 33b | Acid-catalyzed hydrolysis of 34b | [1] |
(−)-Strychnine (41) | Enantioselective epoxide opening/Aza-Cope-Mannich | 33c | Vinylogous carbamate reduction (→39) | [1] |
Modern advancements focus on enantioselective desymmetrization and catalytic asymmetric cyclizations. Dirhodium-catalyzed aziridination of cycloheptadiene derivatives using chiral catalysts (e.g., Rh₂(S-PTAD)₄) achieves high enantioselectivity (up to 92% ee), providing efficient access to enantiopure azabicyclic cores for tropane alkaloid synthesis [5]. Photoredox-generated carbamoyl radicals enable radical cyclization cascades, offering novel disconnections for complex derivatives like 3-cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride [5]. These methods highlight the scaffold's enduring role as a strategic linchpin in complex molecule assembly.
List of Compounds Mentioned:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3